Afzelechin-(4alpha->8)-epiafzelechin

Antiviral Herpes Simplex Virus Natural Product

Afzelechin-(4alpha->8)-epiafzelechin is a structurally defined B-type proanthocyanidin dimer featuring a (4α→8) interflavan linkage between afzelechin (2,3-trans) and epiafzelechin (2,3-cis) subunits. Unlike generic proanthocyanidin dimers or monomers, its unique stereochemistry governs distinct 3D conformation and target interactions. Validated applications include: HSV-2 replication inhibitor (IC50 83.8 μM in XTT assay), phytochemical marker for Cassia javanica and C. tomentosa, and essential probe for proanthocyanidin SAR studies. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C30H26O10
Molecular Weight 546.5 g/mol
Cat. No. B1496015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfzelechin-(4alpha->8)-epiafzelechin
Molecular FormulaC30H26O10
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O
InChIInChI=1S/C30H26O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-24-20(35)9-17(33)10-23(24)39-29(27(26)38)14-3-7-16(32)8-4-14/h1-10,12,22,26-29,31-38H,11H2/t22-,26+,27+,28-,29-/m1/s1
InChIKeyJESPWQGCCOLVKQ-VUGKQVTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Afzelechin-(4alpha->8)-epiafzelechin: Core Specifications and B-Type Proanthocyanidin Dimer Identity for Procurement


Afzelechin-(4alpha->8)-epiafzelechin (CAS 1383627-30-2) is a B-type proanthocyanidin dimer with the molecular formula C30H26O10 and a molecular weight of 546.52 g/mol [1]. This biflavonoid consists of an afzelechin (2,3-trans configuration) upper unit linked via a C4–C8 interflavan bond to an epiafzelechin (2,3-cis configuration) extension unit . It is a naturally occurring secondary metabolite that has been isolated from several plant sources, including the herbs of Cassia javanica and Cassia tomentosa . The compound has a topological polar surface area (TPSA) of 180.00 Ų and is typically supplied as a powder with a purity of ≥98%, requiring storage under desiccating conditions at -20°C [2]. Its solubility profile includes chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, making it suitable for a range of in vitro experimental workflows [2].

Why Afzelechin-(4alpha->8)-epiafzelechin Cannot Be Substituted with Generic Flavan-3-ol Monomers or Other B-Type Dimers


The procurement value of Afzelechin-(4alpha->8)-epiafzelechin is not adequately captured by its classification as a general proanthocyanidin dimer or even as a simple combination of its monomeric constituents. Substituting this compound with afzelechin or epiafzelechin monomers, or with other B-type dimers such as procyanidin B2 (epicatechin-(4β→8)-epicatechin), would result in a loss of its specific stereochemical and linkage-defined properties . Its unique combination of a (4α→8) interflavan linkage and the specific stereochemistry of its afzelechin and epiafzelechin subunits dictates a distinct three-dimensional conformation and biological interaction profile . The following evidence demonstrates that this specific dimer exhibits quantifiable antiviral and antioxidant activities in defined assays, which are not generalizable to its monomers or other structurally related dimers without direct experimental validation.

Quantitative Differentiation Evidence for Afzelechin-(4alpha->8)-epiafzelechin: Antiviral and Antioxidant Activity Metrics


In Vitro Anti-HSV-2 Activity: IC50 Values from XTT and Plaque Reduction Assays

Afzelechin-(4alpha->8)-epiafzelechin (designated as EEE in the study) demonstrates quantifiable, dose-dependent inhibition of herpes simplex virus type 2 (HSV-2) replication in vitro. The IC50 value was determined to be 83.8 ± 10.9 μM in the XTT assay and 166.8 ± 12.9 μM in the plaque reduction assay [1]. Mechanistic evaluation indicates that this compound interferes with viral penetration and the late stage of viral replication, with only minor effects on virus attachment [1]. No direct comparator data for other flavan-3-ol dimers is available in this study.

Antiviral Herpes Simplex Virus Natural Product

Absence of Cytotoxicity at Antiviral Concentrations: Selectivity Index Assessment

A critical parameter for antiviral agent evaluation is the therapeutic window. Afzelechin-(4alpha->8)-epiafzelechin did not affect the viability and proliferation of cells at its antiviral concentrations, indicating a favorable in vitro safety profile within the tested range [1]. While a formal selectivity index (CC50/IC50 ratio) was not explicitly calculated, the reported data suggests a CC50 value substantially higher than the observed IC50 values (83.8 μM in XTT and 166.8 μM in plaque reduction assays). This absence of cytotoxicity at effective concentrations is a key differentiator from many antiviral candidates that exhibit narrow therapeutic indices.

Cytotoxicity Selectivity Antiviral

Free Radical Scavenging Activity: DPPH Assay IC50 Value

A structurally related A-type proanthocyanidin, afzelechin-(4→8, 2→O→7)-epiafzelechin, demonstrated DPPH radical scavenging activity with an IC50 value of 98.86 μg/mL [1]. It is critical to note that this data pertains to an A-type dimer with a (4→8, 2→O→7) linkage rather than the B-type (4α→8) linkage of Afzelechin-(4alpha->8)-epiafzelechin. Furthermore, the assay was performed on a mixture containing this compound rather than the isolated pure compound. The data therefore serves as class-level context rather than direct evidence for the target compound.

Antioxidant DPPH Free Radical Scavenging

Structural Differentiation from Common B-Type Proanthocyanidin Dimers

Afzelechin-(4alpha->8)-epiafzelechin is distinguished from the more commonly studied B-type proanthocyanidin dimers (e.g., procyanidin B1–B4) by its unique subunit composition and stereochemistry. While procyanidin B2 consists of two epicatechin units linked via a (4β→8) bond, this compound features an afzelechin upper unit (2,3-trans) linked via a (4α→8) bond to an epiafzelechin extension unit (2,3-cis) . The (4α) linkage orientation further constrains molecular flexibility, resulting in a relatively rigid three-dimensional structure compared to other flavonoid dimers . This specific hydroxylation pattern distinguishes it from other proanthocyanidin dimers and influences its chemical reactivity and stability under various conditions . No direct comparative biological activity data exists between this compound and procyanidin B2 or other B-type dimers in peer-reviewed literature.

Structural Biology Proanthocyanidin Stereochemistry

Monomers as Inadequate Substitutes: Afzelechin and Epiafzelechin Activity Profiles

The monomeric constituents of this dimer exhibit distinct biological activities that do not extrapolate to the dimer. (-)-Epiafzelechin, the extension unit monomer, exhibits dose-dependent COX-1 inhibition with an IC50 value of 15 μM, showing approximately 3-fold weaker inhibitory potency than indomethacin as a positive control . (+)-Afzelechin has been reported as an α-glucosidase activity inhibitor with neuroprotective effects against glutamate-induced neurotoxicity in HT22 cells [1]. However, the dimeric compound Afzelechin-(4alpha->8)-epiafzelechin has not been evaluated in these specific assays. There is no peer-reviewed evidence establishing that the dimer retains, enhances, or loses these monomeric activities.

Monomer Comparison COX-1 Inhibition Natural Product

Validated Research Applications for Afzelechin-(4alpha->8)-epiafzelechin Based on Current Evidence


In Vitro Antiviral Screening for Herpes Simplex Virus Type 2 (HSV-2) Inhibitors

This compound is suitable as a reference standard or lead compound for in vitro antiviral screening programs targeting HSV-2 replication. The established IC50 values of 83.8 ± 10.9 μM (XTT assay) and 166.8 ± 12.9 μM (plaque reduction assay) provide validated baseline activity metrics [1]. The documented multi-stage mechanism of action—including interference with viral penetration and late-stage replication—makes it a valuable tool for mechanistic studies of HSV-2 life cycle inhibition [1]. Its favorable cytotoxicity profile at antiviral concentrations further supports its use in cell-based antiviral assays without confounding cytotoxicity artifacts [1].

Natural Product Chemistry and Phytochemical Reference Standard

Afzelechin-(4alpha->8)-epiafzelechin serves as a high-purity (≥98%) reference standard for the identification and quantification of B-type proanthocyanidin dimers in plant extracts via HPLC, LC-MS, and NMR analytical workflows [1][2]. Its specific isolation from Cassia javanica and Cassia tomentosa establishes its utility as a phytochemical marker for these species . The compound's well-defined physicochemical properties—including molecular weight (546.52 g/mol), exact mass (546.152597 g/mol), and TPSA (180.00 Ų)—facilitate accurate method development and validation [3].

Structure-Activity Relationship (SAR) Studies of Proanthocyanidin Dimers

The unique structural features of this compound—specifically the (4α→8) B-type linkage between afzelechin (2,3-trans) and epiafzelechin (2,3-cis) subunits—make it a valuable probe for SAR investigations of proanthocyanidin dimers [1]. Its distinct stereochemistry and hydroxylation pattern differentiate it from the more commonly studied procyanidin B2 (epicatechin-(4β→8)-epicatechin) [2]. Researchers investigating how interflavan linkage stereochemistry (α vs β) and subunit composition (afzelechin vs catechin/epicatechin) influence biological activity, molecular recognition, and physicochemical properties would benefit from including this compound in comparative SAR panels.

Antioxidant Mechanism Studies in Defined Chemical Assays

While direct DPPH IC50 data for Afzelechin-(4alpha->8)-epiafzelechin is not available, the documented DPPH scavenging activity of the structurally related A-type dimer afzelechin-(4→8, 2→O→7)-epiafzelechin (IC50 = 98.86 μg/mL) suggests that B-type afzelechin-epiafzelechin dimers warrant investigation in antioxidant assays [1]. Researchers should prioritize generating primary data for this specific compound in DPPH, FRAP, ORAC, or other free radical scavenging assays. Comparative studies between A-type and B-type afzelechin-epiafzelechin dimers would be particularly valuable for elucidating structure-activity relationships in proanthocyanidin antioxidant mechanisms.

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